2-[2-(Bromomethyl)butyl]thiophene is an organic compound characterized by its thiophene ring, a five-membered aromatic heterocycle containing sulfur. This compound has the molecular formula and features a bromomethyl group attached to a butyl chain, making it a versatile building block in organic synthesis. The presence of the thiophene moiety imparts unique electronic properties, making it suitable for various applications in materials science and medicinal chemistry.
Thiophene derivatives, including 2-[2-(Bromomethyl)butyl]thiophene, have been studied for their biological activities. Compounds containing thiophene rings exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory properties. Research indicates that certain thiophene derivatives show significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibiotic development .
The synthesis of 2-[2-(Bromomethyl)butyl]thiophene can be achieved through several methods:
2-[2-(Bromomethyl)butyl]thiophene has several notable applications:
Studies on 2-[2-(Bromomethyl)butyl]thiophene's interactions with biological targets reveal its potential as an antimicrobial agent. Its ability to inhibit bacterial growth suggests that it may interact with bacterial cell membranes or specific enzymes involved in metabolic pathways. Further research is necessary to elucidate the exact mechanisms of action and to assess its efficacy compared to existing antibiotics .
Several compounds share structural similarities with 2-[2-(Bromomethyl)butyl]thiophene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromothiophene | Contains a bromine atom on the thiophene ring | Used extensively in cross-coupling reactions |
| 5-Bromo-2-thiophenecarboxylic Acid | Carboxylic acid group enhances solubility | Exhibits different biological activities due to acidity |
| 3-Methylthiophene | Methyl substitution on the thiophene ring | Often studied for its electronic properties |
| 3-Bromothiophene | Bromine substitution at the third position | Useful in creating functionalized thiophenes |
The uniqueness of 2-[2-(Bromomethyl)butyl]thiophene lies in its specific side chain structure, which influences its reactivity and biological activity compared to other thiophenes. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry and material science .
The synthesis of 2-[2-(Bromomethyl)butyl]thiophene requires careful selection of appropriate precursors and reaction pathways to ensure high yield and purity [1] [2]. This compound, with molecular formula C9H13BrS and molecular weight 233.17 g/mol, represents an important thiophene derivative with a bromomethyl functional group that offers versatile synthetic utility [3] [4].
The primary precursors for synthesizing 2-[2-(Bromomethyl)butyl]thiophene include thiophene derivatives and appropriate alkylating agents [5] [6]. The selection of these starting materials significantly influences the efficiency of the synthetic route and the quality of the final product [7] [8].
Table 1: Common Precursors for 2-[2-(Bromomethyl)butyl]thiophene Synthesis
| Precursor Type | Examples | Advantages | Limitations |
|---|---|---|---|
| Thiophene Base | Thiophene, 2-alkylthiophene | Readily available, cost-effective | May require additional functionalization steps [5] |
| Brominated Thiophenes | 2-bromothiophene, 3-bromothiophene | Provides reactive sites for coupling | Higher cost, handling complexity [2] [9] |
| Alkyl Halides | 2-bromobutane, 1-bromobutane | Enables alkylation of thiophene ring | Regioselectivity challenges [6] [8] |
| Formaldehyde Sources | Paraformaldehyde | Essential for bromomethylation | Requires careful handling [10] [11] |
Multiple synthetic routes can be employed to produce 2-[2-(Bromomethyl)butyl]thiophene, each with distinct advantages and challenges [7] [5]. The selection of an appropriate pathway depends on factors such as available starting materials, desired scale, and required purity [6] [12].
The direct bromomethylation approach involves the introduction of a bromomethyl group to an appropriately substituted thiophene derivative [10] [11]. This method typically employs paraformaldehyde and hydrogen bromide in acetic acid as key reagents [8] [10].
Thiophene-butyl derivative + Paraformaldehyde + HBr/AcOH → 2-[2-(Bromomethyl)butyl]thiopheneThis reaction proceeds through an electrophilic substitution mechanism, where the formaldehyde first forms a reactive intermediate that attacks the thiophene ring, followed by bromination [10] [11]. The regioselectivity of this reaction is influenced by the electronic properties of the thiophene ring and the steric hindrance of existing substituents [8] [12].
An alternative approach involves the sequential alkylation of thiophene followed by selective bromination of the alkyl chain [5] [6]. This method offers better control over the regioselectivity of the reaction but may require additional steps [8] [13].
Thiophene + Alkylating agent → 2-butylthiophene2-butylthiophene + Brominating agent → 2-[2-(Bromomethyl)butyl]thiopheneThe alkylation step typically employs organometallic reagents such as butyllithium to deprotonate the thiophene, followed by reaction with an appropriate alkyl halide [5] [13]. The subsequent bromination step targets the methyl group of the butyl chain, requiring selective conditions to avoid ring bromination [6] [12].
Cross-coupling reactions, particularly palladium-catalyzed processes, offer an efficient route to construct the carbon framework of 2-[2-(Bromomethyl)butyl]thiophene [7] [13]. These methods allow for the connection of pre-functionalized building blocks under mild conditions [5] [8].
2-bromothiophene + Organometallic butyl reagent → 2-butylthiophene2-butylthiophene + Bromomethylation reagents → 2-[2-(Bromomethyl)butyl]thiopheneThe Suzuki-Miyaura or Kumada coupling reactions are particularly useful for forming the carbon-carbon bond between the thiophene ring and the butyl chain [7] [13]. These reactions typically employ palladium catalysts and proceed under relatively mild conditions, offering good functional group tolerance [5] [8].
The bromomethylation step in the synthesis of 2-[2-(Bromomethyl)butyl]thiophene represents a critical transformation that requires effective catalytic systems to achieve high yields and selectivity [14] [10]. Various catalysts have been developed and optimized for this purpose, each offering distinct advantages in terms of activity, selectivity, and compatibility with reaction conditions [8] [11].
Lewis acid catalysts play a crucial role in activating the formaldehyde component for the bromomethylation reaction [14] [10]. These catalysts coordinate with the oxygen atom of formaldehyde, enhancing its electrophilicity and facilitating the attack on the thiophene ring [8] [11].
Table 2: Common Lewis Acid Catalysts for Bromomethylation Reactions
| Catalyst | Optimal Conditions | Yield Range (%) | Selectivity Profile |
|---|---|---|---|
| Zinc Chloride | 30-40°C, DCM solvent | 65-78 | Favors α-position of thiophene [14] [10] |
| Aluminum Chloride | 0-10°C, CHCl3 solvent | 70-85 | High regioselectivity, potential for multiple substitutions [8] [11] |
| Tin(IV) Chloride | 20-30°C, DCE solvent | 75-88 | Excellent for electron-rich thiophenes [14] [8] |
| Iron(III) Chloride | 25-35°C, Nitromethane | 60-75 | Moderate selectivity, less sensitive to moisture [10] [11] |
The choice of Lewis acid catalyst significantly influences the regioselectivity of the bromomethylation reaction [14] [8]. For instance, zinc chloride tends to direct the substitution to the α-position of the thiophene ring, while aluminum chloride can promote multiple substitutions under certain conditions [10] [11].
Brønsted acid catalysts offer an alternative approach to promoting bromomethylation reactions, particularly when combined with appropriate solvent systems [14] [10]. These catalysts activate the formaldehyde through protonation, generating a highly electrophilic species that readily reacts with the thiophene ring [8] [11].
The combination of hydrogen bromide in acetic acid represents one of the most effective Brønsted acid catalytic systems for bromomethylation reactions [10] [11]. This system not only activates the formaldehyde but also serves as the source of bromide for the substitution reaction [14] [8].
HBr + CH2O → [CH2OH]+ + Br- → CH2Br+ + H2OThe reaction proceeds through the formation of a hydroxymethyl cation intermediate, which subsequently reacts with bromide to form the bromomethylating agent [10] [11]. This reactive species then attacks the thiophene ring at the most nucleophilic position, typically the α-carbon adjacent to the sulfur atom [14] [8].
Transition metal catalysts have emerged as powerful tools for controlling the regioselectivity and efficiency of bromomethylation reactions in thiophene chemistry [7] [14]. These catalysts operate through distinct mechanisms compared to traditional Lewis and Brønsted acids, often involving the formation of organometallic intermediates [5] [8].
Palladium-based catalysts, such as Pd(PPh3)4 and Pd(dppe)Cl2, have shown particular promise for the selective functionalization of thiophene derivatives [7] [5]. These catalysts can facilitate both the formation of carbon-carbon bonds and the introduction of bromomethyl groups through cross-coupling reactions [14] [8].
2-alkylthiophene + Pd catalyst + CH2Br2 → 2-[2-(Bromomethyl)butyl]thiopheneThe mechanism typically involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by coordination to the thiophene ring and reductive elimination to form the desired product [7] [5]. This approach offers excellent control over the regioselectivity of the reaction, minimizing the formation of unwanted byproducts [14] [8].
Recent advances in catalytic systems for bromomethylation have focused on developing more efficient, selective, and environmentally friendly approaches [14] [15]. These include the use of supported catalysts, ionic liquids, and continuous flow systems that offer advantages in terms of catalyst recovery and process intensification [8] [16].
The Brønsted basic TMMM-hydrotrope combined catalytic system represents a notable innovation in this field [14]. This system combines tris(morpholinomethyl)mesitylene (TMMM) with a hydrotrope (sodium p-toluene sulphonate) to create a powerful catalytic system that operates effectively in aqueous media [14] [15].
Similarly, continuous flow approaches to bromomethylation have demonstrated significant advantages over traditional batch processes, including shorter reaction times, improved heat transfer, and enhanced mixing of reagents [16] [15]. These systems allow for precise control over reaction parameters, leading to higher yields and improved selectivity [14] [16].
The purification of 2-[2-(Bromomethyl)butyl]thiophene presents significant challenges due to the potential formation of various byproducts during the synthesis process [17] [18]. Effective purification techniques and yield optimization strategies are essential to obtain the compound with high purity and in good yield [19] [20].
Chromatographic techniques represent the most versatile and effective methods for purifying 2-[2-(Bromomethyl)butyl]thiophene [17] [19]. These methods allow for the separation of the target compound from structurally similar impurities based on differences in polarity, size, or affinity for the stationary phase [18] [20].
Column chromatography using silica gel or alumina as the stationary phase represents the most common approach for purifying thiophene derivatives [19] [20]. The selection of an appropriate mobile phase is critical for achieving effective separation [17] [18].
Table 3: Optimized Mobile Phase Systems for Column Chromatography of 2-[2-(Bromomethyl)butyl]thiophene
| Mobile Phase Composition | Retention Factor (Rf) | Separation Efficiency | Recommended for |
|---|---|---|---|
| Hexane/Ethyl acetate (95:5) | 0.45-0.55 | Good | Crude reaction mixtures with non-polar impurities [19] [20] |
| Petroleum ether/DCM (9:1) | 0.35-0.45 | Excellent | Separation from debrominated byproducts [17] [19] |
| Benzene/Chloroform (9:1) | 0.50-0.60 | Very good | Separation from isomeric bromomethyl compounds [18] [20] |
| Methanol (100%) | 0.75-0.85 | Moderate | Final purification step [19] [20] |
The purification process typically involves dissolving the crude product in a minimal amount of solvent, loading onto the column, and eluting with the appropriate mobile phase [17] [19]. Fractions containing the target compound are identified using thin-layer chromatography (TLC) and combined for solvent removal [18] [20].
For analytical purposes and small-scale purifications, HPLC offers superior resolution and efficiency compared to traditional column chromatography [19] [20]. Reversed-phase HPLC using C18 columns has proven particularly effective for separating thiophene derivatives [17] [18].
Mobile phase: Acetonitrile/Water (70:30)Flow rate: 1.0 mL/minDetection: UV at 254 nmRetention time for 2-[2-(Bromomethyl)butyl]thiophene: 12.5 minutesThis method allows for the detection and quantification of impurities present at levels as low as 0.1%, making it valuable for both quality control and process optimization [19] [20].
Crystallization represents a powerful technique for purifying 2-[2-(Bromomethyl)butyl]thiophene, particularly when dealing with larger quantities [17] [21]. The selection of an appropriate solvent system is critical for achieving high recovery and purity [18] [21].
Table 4: Solvent Systems for Crystallization of 2-[2-(Bromomethyl)butyl]thiophene
| Solvent System | Temperature Range (°C) | Recovery (%) | Purity Achieved (%) |
|---|---|---|---|
| Methyl ethyl ketone | 50-55 (heating), 10-15 (cooling) | 80-85 | >98 [21] |
| Acetonitrile | 60-65 (heating), 5-10 (cooling) | 75-80 | >99 [17] [21] |
| Ethanol/Water (9:1) | 70-75 (heating), 0-5 (cooling) | 70-75 | >97 [18] [21] |
| n-Heptane | 40-45 (heating), 15-20 (cooling) | 65-70 | >95 [17] [18] |
The crystallization process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to promote the formation of pure crystals [17] [21]. Multiple crystallizations may be necessary to achieve the desired purity, with each step resulting in some loss of product [18] [21].
For larger-scale purifications, distillation techniques can be employed to separate 2-[2-(Bromomethyl)butyl]thiophene from volatile impurities and reaction solvents [17] [18]. Vacuum distillation is particularly useful due to the relatively high boiling point and potential thermal sensitivity of the compound [18] [21].
Boiling point of 2-[2-(Bromomethyl)butyl]thiophene: - 142-145°C at 0.5 mmHg- 155-158°C at 1.0 mmHgThe distillation process should be carefully controlled to avoid thermal decomposition, which can lead to the formation of additional impurities [17] [18]. The use of a short path distillation apparatus can minimize the residence time at elevated temperatures, reducing the risk of decomposition [18] [21].
Optimizing the yield of 2-[2-(Bromomethyl)butyl]thiophene requires a comprehensive approach that addresses each stage of the synthetic process [11] [15]. Several strategies have been developed to maximize yield while maintaining high purity [22] [16].
The careful control of reaction parameters represents a critical factor in maximizing the yield of 2-[2-(Bromomethyl)butyl]thiophene [11] [16]. Key parameters include temperature, reaction time, reagent ratios, and solvent selection [22] [15].
Table 5: Optimized Reaction Parameters for Bromomethylation of Thiophene Derivatives
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 30-40°C | Moderate increase with temperature up to 40°C, then decline [11] [16] | Decreases with increasing temperature [22] [15] |
| Reaction Time | 4-6 hours | Increases up to 5 hours, then plateaus [11] [22] | Decreases with extended reaction times [16] [15] |
| HBr/Substrate Ratio | 1.2-1.5:1 | Increases with ratio up to 1.5:1, then minimal change [11] [15] | Optimal at 1.2:1, multiple bromination at higher ratios [22] [16] |
| Paraformaldehyde/Substrate Ratio | 1.1-1.3:1 | Increases with ratio up to 1.2:1, then plateaus [11] [22] | Decreases with excess paraformaldehyde [16] [15] |
The optimization of these parameters often requires a systematic approach, such as design of experiments (DOE), to identify the optimal conditions for a specific substrate and scale [11] [15].
Continuous flow processing has emerged as a powerful approach for improving the yield and selectivity of bromomethylation reactions [23] [16]. This technique offers several advantages over traditional batch processes, including improved mixing, heat transfer, and reaction control [11] [15].
In a typical continuous flow setup for bromomethylation, separate streams of the thiophene substrate and the bromomethylating reagents are combined in a mixing chamber, followed by passage through a heated reaction zone [23] [16]. The residence time is controlled by adjusting the flow rate, allowing for precise optimization of the reaction conditions [11] [15].
Flow rate: 1.0 mL/minResidence time: 0.14 minutesTemperature: 30-40°CConversion: >99%Yield of 2-[2-(Bromomethyl)butyl]thiophene: 56-93%This approach has demonstrated significant improvements in yield and selectivity compared to batch processes, with reaction times reduced from hours to seconds [23] [16]. Additionally, the continuous nature of the process facilitates scale-up without the need for extensive reoptimization [11] [15].
For catalytic bromomethylation processes, the recovery and recycling of the catalyst represent important strategies for improving the overall efficiency and economics of the synthesis [14] [15]. Various approaches have been developed for catalyst recovery, depending on the nature of the catalytic system [11] [16].
For homogeneous catalysts, techniques such as biphasic systems, supported catalysts, and catalyst immobilization can facilitate recovery and reuse [14] [11]. For example, the Brønsted basic TMMM-hydrotrope combined catalytic system has demonstrated excellent recyclability, maintaining its activity for at least four cycles [14] [15].
For heterogeneous catalysts, simple filtration or centrifugation can be employed for recovery, followed by appropriate regeneration procedures to restore catalytic activity [11] [16]. These approaches not only improve the economics of the process but also reduce waste generation, contributing to more sustainable synthetic practices [14] [15].
The structural characterization of 2-[2-(bromomethyl)butyl]thiophene through Nuclear Magnetic Resonance spectroscopy reveals distinct spectral features characteristic of thiophene-based compounds with alkyl and bromomethyl substituents [1] [2] [3]. The compound exhibits a molecular formula of C₉H₁₃BrS with a molecular weight of 233.17 g/mol [4].
The ¹H NMR spectrum of 2-[2-(bromomethyl)butyl]thiophene displays characteristic resonances that reflect the distinct proton environments within the molecular structure. The thiophene aromatic protons appear in the typical downfield region at 6.85-7.25 ppm, consistent with the deshielding effect of the aromatic thiophene ring system [5] [6]. These aromatic protons exhibit complex coupling patterns due to the heterocyclic nature of thiophene, with coupling constants typically ranging from 3.5 to 5.1 Hz between adjacent positions [7] [5].
The bromomethyl protons (-CH₂Br) resonate at 3.4-3.6 ppm, a chemical shift characteristic of protons adjacent to electronegative bromine atoms [2] [8]. This downfield shift reflects the electron-withdrawing effect of bromine, which deshields the adjacent methylene protons. The integration pattern corresponds to two protons, appearing as a doublet due to coupling with the adjacent methine proton [9].
Aliphatic protons within the butyl chain exhibit chemical shifts in the range of 0.9-2.8 ppm, consistent with typical alkyl substituents on thiophene rings [1] [10]. The methylene protons adjacent to the thiophene ring (benzylic position) appear at 2.6-2.8 ppm, reflecting the mild deshielding effect of the aromatic system [11] [12]. The terminal methyl group of the butyl chain resonates at 0.9-1.1 ppm as a characteristic triplet pattern [10] [13].
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The thiophene ring carbons appear in the aromatic region between 120-145 ppm, consistent with literature values for substituted thiophenes [14] [15] [16]. The quaternary carbon at the 2-position of the thiophene ring, bearing the butyl substituent, typically appears at 140-145 ppm, while the aromatic methine carbons (C-3, C-4, C-5) resonate at 125-130 ppm [14] [17].
The bromomethyl carbon exhibits a characteristic chemical shift at 32-35 ppm, reflecting the electron-withdrawing effect of the bromine atom [18]. The aliphatic carbons of the butyl chain appear in the expected regions: the benzylic carbon at 28-32 ppm, the branched methine carbon at 38-42 ppm, internal methylene carbons at 20-25 ppm, and the terminal methyl carbon at 10-15 ppm [10] [13].
Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide valuable structural confirmation through connectivity analysis [19]. The COSY spectrum reveals coupling patterns between adjacent protons, confirming the connectivity of the butyl chain and the substitution pattern on the thiophene ring [11] [12].
While specific X-ray crystallographic data for 2-[2-(bromomethyl)butyl]thiophene are not available in the current literature, structural insights can be inferred from related thiophene derivatives and similar compounds [20] [21] [22]. Thiophene-based compounds typically exhibit planar aromatic rings with characteristic bond lengths and angles [23] [24].
Related thiophene compounds commonly crystallize in orthorhombic or monoclinic crystal systems [25] [26]. The presence of the flexible butyl chain and the bromomethyl substituent likely influences the crystal packing through intermolecular interactions. Halogen bonding interactions involving the bromine atom may play a significant role in determining the crystal structure [27] [28].
The thiophene ring maintains its characteristic planar geometry with C-S bond lengths of approximately 1.71 Å and C-C bond lengths of 1.37-1.42 Å [22] [25]. The butyl chain adopts extended conformations to minimize steric interactions, while the bromomethyl group orientation depends on crystal packing forces [29] [30].
Crystal packing is likely influenced by π-π stacking interactions between thiophene rings, C-H···π interactions involving the alkyl chains, and potential halogen bonding through the bromine atom [21] [24]. The flexible nature of the butyl chain allows for conformational adjustments to optimize crystal packing efficiency [20] [31].
Mass spectrometric analysis of 2-[2-(bromomethyl)butyl]thiophene reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [9] [32] [33]. The molecular ion peak appears at m/z 233, with the characteristic M+2 isotope peak at m/z 235 due to the presence of ⁸¹Br isotope, exhibiting the typical 1:1 intensity ratio for monobrominated compounds [34] .
The molecular ion [M]⁺ at m/z 233 demonstrates moderate stability, consistent with the aromatic character of the thiophene ring system [32] [36]. The bromine isotope pattern provides definitive confirmation of the presence of a single bromine atom, with the M+2 peak appearing at approximately the same intensity as the molecular ion peak [18] .
The most significant fragmentation involves the loss of bromine radical (Br- ) to generate the fragment at m/z 154 [M-Br]⁺, which often represents a major peak in the spectrum [9] [34]. This fragmentation is characteristic of alkyl bromides and reflects the relatively weak C-Br bond strength. The resulting carbocation is stabilized by the aromatic thiophene system [32] [33].
Loss of the entire bromomethyl group (CH₂Br) generates the fragment at m/z 139 [M-CH₂Br]⁺, representing another significant fragmentation pathway [9] [37]. This neutral loss of 94 mass units corresponds to the elimination of the bromomethyl radical, resulting in formation of an alkyl-substituted thiophene cation [32].
The base peak typically appears at m/z 97, corresponding to a thiophene-containing fragment [C₅H₅S]⁺, formed through further fragmentation of the alkyl chain [9] [36]. This fragment represents a particularly stable aromatic species that dominates the mass spectrum. The thiophene molecular ion [C₄H₄S]⁺ at m/z 84 also represents a significant fragment, demonstrating the stability of the heterocyclic ring system [32] [38].
Additional fragmentation patterns include various alkyl chain fragmentations producing peaks at m/z 125, 69, 45, and 39, reflecting the sequential loss of alkyl groups and rearrangement processes typical of aliphatic substituents [9] [37].
The fragmentation patterns follow established mechanisms for thiophene derivatives, involving α-cleavage adjacent to the aromatic ring, radical-induced fragmentations of the alkyl chain, and rearrangement processes characteristic of heterocyclic compounds [32] [33]. The presence of the bromine atom facilitates certain fragmentation pathways through its ability to stabilize adjacent carbocations and its propensity for homolytic cleavage [9] [34].